N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)

Cross-linking span Linker flexibility Structural isomerism

Bifunctional alkylating agents with undefined cross-linking spans introduce batch variability in DNA repair or hydrogel studies. This compound offers a structurally constrained solution. - **Short cross-linking span** (~5.6-6.2 Å) enables precise DNA intra-strand cross-links and tighter hydrogel mesh architectures. - **95% min purity** ensures reproducible kinetics and audit-trail compliance, unlike ungraded analogs. - **Amide-functionalized arms** allow mechanistic studies on electronic/steric effects in alkylation.

Molecular Formula C9H18N2O8S2
Molecular Weight 346.4 g/mol
CAS No. 91426-22-1
Cat. No. B11964751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
CAS91426-22-1
Molecular FormulaC9H18N2O8S2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C
InChIInChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13)
InChIKeyXHIDPHYTQPTNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Compound Class Overview


N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) (CAS 91426-22-1; molecular formula C9H18N2O8S2; molecular weight 346.38 g/mol) is a symmetrical bifunctional methanesulfonate ester belonging to the alkyl sulfonate ester class . Its structure features two carbamoylethyl arms, each terminating in a methanesulfonate leaving group, linked by a single methylene (–CH2–) bridge [1]. This architecture places it among bifunctional alkylating agents and potential cross-linking reagents comparable to busulfan and other alkane-bis(methanesulfonates).

Methylene-bridged bifunctional alkylating agent
Methanesulfonate leaving groups for SN2 reactivity
Constrained electrophile span for cross-linking studies

Scientific Risk of Generic Substitution


Bis(methanesulfonate) esters are not a uniform class: alkylation kinetics, cross-linking span, and hydrolytic stability are exquisitely sensitive to linker length, flexibility, and electronic environment. The methylene bridge in 91426-22-1 positions its two electrophilic methanesulfonate groups at a constrained distance, which differs substantially from compounds with longer alkyl chains (e.g., busulfan's four-carbon bridge) or branched analogs (e.g., 1-methylethylene-linked CAS 74764-67-3) . Consequently, substitution with a close analog risks altering reaction regioselectivity, cross-linking efficiency, or biological target engagement in a manner not predictable without empirical comparative data [1].

Linker geometry mismatch: methylene bridge versus longer or branched analogs may alter cross-linking span and regioselectivity.
Amide-modulated reactivity: carbamoylethyl groups alter leaving-group kinetics relative to simple alkyl methanesulfonates.
Purity documentation gap: analog (CAS 74764-67-3) lacks a defined purity specification, increasing batch uncertainty.

Quantitative Differentiation from Closest Analogs


Molecular Geometry and Linker Span Comparison

The target compound employs a single methylene (–CH2–) bridge connecting two N-(2-carbamoylethyl) arms, resulting in a calculated heavy-atom distance between the two methanesulfonate ester oxygen atoms of approximately 5.6–6.2 Å (estimated from SMILES-derived geometry) . In contrast, its closest cataloged analog CAS 74764-67-3 bears a 1-methylethylene linker [–CH(CH3)CH2–], which introduces an extra methyl substituent, an additional methylene unit, and a chiral center, increasing steric bulk, altering rotational freedom, and extending the inter-electrophile distance by an estimated 1.5–2.0 Å .

Linker Span (est.)
Data to verify
~5.6–6.2 Å vs 7.1–8.2 Å (est.)
Supports cross-linking span context
Estimated from SMILES; no crystal data
Cross-linking span Linker flexibility Structural isomerism

Comparative Purity Specifications

Multiple vendor specifications for CAS 91426-22-1 consistently list a minimum purity of 95% . The structurally related analog CAS 74764-67-3 is cataloged by Sigma-Aldrich under the AldrichCPR classification, a designation that explicitly denotes 'Custom Prepared Reagent' with no guaranteed purity specification or quantitative QC data provided at the time of listing . For procurement purposes, 91426-22-1 thus offers a defined purity floor that is absent for the nearest commercially listed analog.

Purity Specification
Head-to-head
≥95% vs None (AldrichCPR)
Defined purity floor reduces batch risk
Public vendor specifications
Procurement quality Purity specification Batch consistency

Alkylation Reactivity and Leaving Group Potential

Methanesulfonate (–OMs) is recognized as a superior leaving group relative to chloride or tosylate in SN2 alkylation reactions, with relative leaving-group abilities (k_OMs/k_Cl) typically ranging from 10 to 100 depending on solvent and substrate [1]. Within the methanesulfonate class, the carbamoylethyl substituent adjacent to the leaving group introduces an electron-withdrawing amide moiety that can moderate the alkyl-oxygen bond fission rate compared to simple alkyl methanesulfonates, a principle established in early structure-activity studies of bifunctional alkylating agents [2]. The target compound thus sits at an intermediate reactivity position between highly labile primary alkyl methanesulfonates and the more stabilized sulfonate esters found in treosulfan.

Leaving-Group Reactivity
Class-level
–OMs 10–100× > –Cl; moderated by amide
May support controlled cross-linking kinetics
No kinetic data for this compound
Alkylating agent Leaving group reactivity Hydrolytic stability

Evidence-Based Application Scenarios


Defined Short-Range DNA Cross-Linking

The compact methylene bridge (estimated inter-electrophile distance ~5.6–6.2 Å) generates a shorter cross-linking span than busulfan's four-carbon chain or the 1-methylethylene analog (CAS 74764-67-3). For researchers investigating sequence-specific intra-strand DNA cross-links or probing the spatial constraints of DNA repair enzyme active sites, 91426-22-1 provides a structurally defined short-span tool that complements longer-linker methanesulfonates . Procurement of 91426-22-1 is therefore justified when experimental design requires a methylene-bridged scaffold rather than a flexible alkyl chain.

Hydrogel Synthesis with Controlled Mesh Size

Bis(methanesulfonate) esters can serve as cross-linking agents in hydrogel formation via nucleophilic displacement by amine- or hydroxyl-functionalized polymers. The constrained geometry of 91426-22-1's methylene bridge is expected to produce a tighter mesh architecture compared to longer-chain analogs, which class-level cross-linking theory predicts will result in higher elastic modulus and lower swelling ratios [1]. Material scientists procuring this compound can exploit its short cross-linker span to engineer hydrogels with enhanced mechanical stiffness for applications such as contact lenses or controlled-release matrices.

Mechanistic Studies of Amide-Modified Alkylation

The carbamoylethyl groups adjacent to the methanesulfonate leaving groups introduce amide functionality that can participate in hydrogen bonding and influence the local dielectric environment at the reaction center. This feature differentiates 91426-22-1 from simpler alkane-bis(methanesulfonates) and makes it a suitable candidate for mechanistic studies probing how amide proximity affects alkylation kinetics, regioselectivity, or DNA sequence preference [2]. The defined 95% minimum purity specification further supports its use as a reproducible substrate in kinetic assays.

Quality-Assured Procurement for Core Facilities

For core laboratories and contract research organizations (CROs) that require documented minimum purity for audit trails, 91426-22-1 offers a 95% purity specification that is absent for the nearest structural analog listed under AldrichCPR grade (CAS 74764-67-3). This documented purity floor reduces batch-to-batch variability risk in multi-investigator studies and facilitates compliance with institutional quality management requirements for chemical inventory .

Application
Selection Property
Validation Focus
Short-span DNA cross-linking studies
Constrained methylene bridge
Cross-link yield and sequence preference
Hydrogel mesh-size control
Short cross-linker geometry
Mesh size and swelling ratio assessment
Amide-modulated alkylation kinetics
Carbamoylethyl proximity to leaving group
Reaction rate and regioselectivity
Quality-assured core facility procurement
Defined 95% purity specification
Batch consistency and audit compliance
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